molecular formula C18H20N2O5S B4238556 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide

1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide

Cat. No. B4238556
M. Wt: 376.4 g/mol
InChI Key: CNFODMFJRZUHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide, also known as Cimbi-36, is a chemical compound that belongs to the class of indole-based psychedelics. It was first synthesized in 2003 by a team of researchers led by Dr. David E. Nichols at Purdue University. Since then, Cimbi-36 has gained significant attention in the scientific community due to its potential therapeutic applications in treating a range of mental health disorders.

Mechanism of Action

1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide works by binding to the serotonin 2A receptor and altering the function of certain neurons in the brain. This leads to changes in perception, mood, and thought processes. The exact mechanism of action of 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide is still not fully understood, but it is believed to involve the activation of certain signaling pathways in the brain.
Biochemical and Physiological Effects:
1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These include changes in heart rate, blood pressure, body temperature, and metabolism. 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide has also been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide has several advantages as a research tool, including its high affinity for the serotonin 2A receptor and its ability to produce consistent and reproducible effects in animal models and human subjects. However, there are also limitations to its use, including the potential for adverse side effects and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new analogs and derivatives of 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide that may have improved pharmacological properties and reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide and its effects on the brain and body.

Scientific Research Applications

1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide has been the subject of several scientific studies that have explored its potential therapeutic applications. One study found that 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide has a high affinity for the serotonin 2A receptor, which is responsible for regulating mood and cognition. This suggests that 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide may have potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

1-acetyl-N-(2,5-dimethoxyphenyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-12(21)20-9-8-13-10-15(5-6-17(13)20)26(22,23)19-16-11-14(24-2)4-7-18(16)25-3/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFODMFJRZUHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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